
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the quinazolinone core.
Fluorination: Introduction of the fluorine atoms using fluorinating agents.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Replacement of one or more substituents on the quinazolinone core with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may yield a variety of substituted quinazolinones.
Aplicaciones Científicas De Investigación
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-(difluoromethyl)pyridin-3-yl)methanol
- 6-Bromo-3-fluoro-2-methylpyridine
Uniqueness
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one is unique due to its specific combination of bromine, fluorine, and difluoromethyl groups attached to the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C9H4BrF3N2O |
|---|---|
Peso molecular |
293.04 g/mol |
Nombre IUPAC |
6-bromo-2-(difluoromethyl)-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-3-1-4-6(5(11)2-3)14-8(7(12)13)15-9(4)16/h1-2,7H,(H,14,15,16) |
Clave InChI |
DHDHYSZJXLGHKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)NC(=N2)C(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


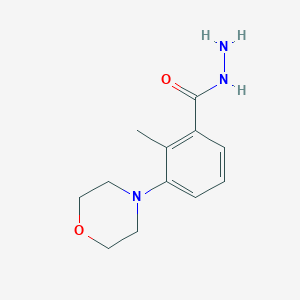
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
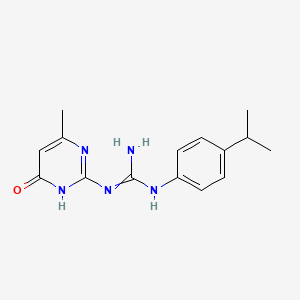
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
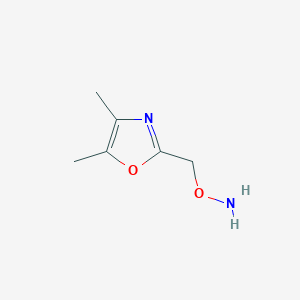
![2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile](/img/structure/B11764148.png)
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)

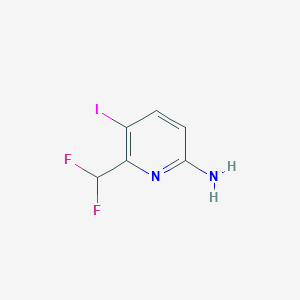


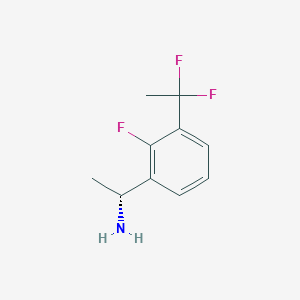
![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)
